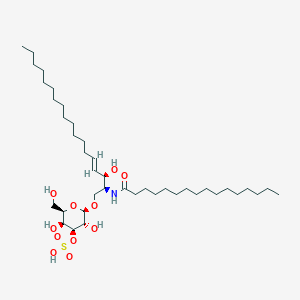
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid is a natural product found in Rhizophora apiculata, Pseudopestalotiopsis theae, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Bioactive Phenolic Compounds
Phenolic compounds exhibit a range of biological activities. Notably, phenolic compounds extracted from the roots of Scorzonera judaica, which share structural similarities with 2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonyl-phenoxy)-6-hydroxy-4-methyl-benzoic Acid, were found to have significant cytotoxic activity. This suggests potential applications in medical research, especially concerning cancer treatment and cell biology studies (Bader et al., 2011).
Phenolic Ether Derivatives
New phenyl ether derivatives, similar in structure to the compound , isolated from Aspergillus carneus, have shown strong antioxidant activity. This indicates their potential use in studies related to oxidative stress and possibly in the development of antioxidant therapies (Xu et al., 2017).
Binding Affinity with Bovine Serum Albumin
The binding affinity of phenolic acids to serum albumin is crucial as it influences their biological effects. Phenolic acids with a structure similar to this compound, especially those sharing the benzoic acid core, exhibit a significant binding affinity to bovine serum albumin. This provides valuable insights into their potential interactions within biological systems and their possible effects on drug delivery and metabolism (Yuan et al., 2019).
Electrodic Mechanism of Reduction
The electrodic mechanism of reduction for quinones, including those with structural similarities to the compound , is influenced by the presence of internal proton donors and external proton sources. This knowledge is crucial for chemical synthesis and understanding redox processes in various chemical and biological systems (Bautista-Martínez et al., 2004).
Renewable Chemical Feedstocks
Studies on the liquefaction of lignocellulosic materials have resulted in the production of phenolic-rich products, among which are compounds structurally akin to this compound. These findings highlight the compound's potential role in the development of sustainable chemical feedstocks and in the advancement of green chemistry (Xu et al., 2012).
Eigenschaften
Molekularformel |
C17H15ClO8 |
|---|---|
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
2-(3-chloro-2-hydroxy-4-methoxy-6-methoxycarbonylphenoxy)-6-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClO8/c1-7-4-9(19)12(16(21)22)10(5-7)26-15-8(17(23)25-3)6-11(24-2)13(18)14(15)20/h4-6,19-20H,1-3H3,(H,21,22) |
InChI-Schlüssel |
CAXGJVQIPWBEJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C=C2C(=O)OC)OC)Cl)O)C(=O)O)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C=C2C(=O)OC)OC)Cl)O)C(=O)O)O |
Synonyme |
2-(2-carboxy-3-hydroxy-5-methylphenoxy)-3-hydroxy-5-methoxybenzoic acid methyl ester RES 1214-2 RES-1214-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)




![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide](/img/structure/B1243133.png)

